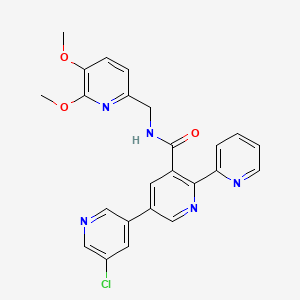
MK-1064
Cat. No. B609078
Key on ui cas rn:
1207253-08-4
M. Wt: 461.9 g/mol
InChI Key: CKTWQGHVNRYNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08349872B2
Procedure details


To a suspension of sodium 5″-chloro-2,2′:5′,3″-terpyridine-3′-carboxylate (12-4, 3.12 g, 9.35 mmol, 1.0 equiv) in dimethylformamide (47 mL) was added 1-(5,6-dimethoxy-pyridin-2-yl)methanamine (5-6, 1.65 g, 9.82 mmol, 1.05 equiv), EDC (3.58 g, 18.7 mmol, 2.0 equiv), HOAt (2.55 g, 18.7 mmol, 2.0 equiv), and diisopropylethylamine (4.83 g, 37.4 mmol, 4.0 equiv) and the system was heated to 60° C. for 2 h. The reaction mixture was cooled and diluted with ethyl acetate (300 mL). The reaction mixture was washed with saturated sodium bicarbonate (2×100 mL), water (2×100 mL) and brine (1×100 mL), dried over magnesium sulfate and concentrated. The residue was purified via normal phase chromatography (10 to 100% EtOAc in hexanes, then 0 to 23% methanol in EtOAc, silica) to afford the desired product (12-5) as a white solid after concentration. 1H NMR (500 MHz, CDCl3) δ 8.95 (d, J=2.5 Hz, 1H), 8.80 (s, 1H), 8.66 (d, J=2.0 Hz, 1H), 8.38 (d, J=5.0 Hz, 1H), 8.26 (d, J=2.5 Hz, 1H), 8.04 (d, J=8.0 Hz, 1H), 7.96 (bs, 1H), 7.78 (t, J=3.0 Hz, 1H), 7.47 (bs, 1H), 7.23 (dd, J=7.5, 5.5 Hz, 1H), 7.01 (d, J=7.5 Hz, 1H), 6.85 (d, J=7.5 Hz, 1H), 4.55 (d, J=5.5 Hz, 2H), 3.88 (s, 3H), 3.83 (s, 3H). HRMS [M+H] C24H20ClN5O3 calc'd 462.1327. found 462.1332.
Name
sodium 5″-chloro-2,2′:5′,3″-terpyridine-3′-carboxylate
Quantity
3.12 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]([C:20]([O-:22])=O)[C:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=3)=[N:12][CH:13]=2)[CH:5]=[N:6][CH:7]=1.[Na+].[CH3:24][O:25][C:26]1[C:31]([O:32][CH3:33])=[CH:30][CH:29]=[C:28]([CH2:34][NH2:35])[N:27]=1.C(Cl)CCl.C1C=NC2N(O)N=NC=2C=1.C(N(C(C)C)CC)(C)C>CN(C)C=O.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]([C:20]([NH:35][CH2:34][C:28]3[CH:29]=[CH:30][C:31]([O:32][CH3:33])=[C:26]([O:25][CH3:24])[N:27]=3)=[O:22])[C:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=3)=[N:12][CH:13]=2)[CH:5]=[N:6][CH:7]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
sodium 5″-chloro-2,2′:5′,3″-terpyridine-3′-carboxylate
|
|
Quantity
|
3.12 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=NC1)C=1C=C(C(=NC1)C1=NC=CC=C1)C(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
47 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.65 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC(=CC=C1OC)CN
|
|
Name
|
|
|
Quantity
|
3.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
|
Name
|
|
|
Quantity
|
2.55 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(N=C1)N(N=N2)O
|
|
Name
|
|
|
Quantity
|
4.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with saturated sodium bicarbonate (2×100 mL), water (2×100 mL) and brine (1×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified via normal phase chromatography (10 to 100% EtOAc in hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=NC1)C=1C=C(C(=NC1)C1=NC=CC=C1)C(=O)NCC1=NC(=C(C=C1)OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

